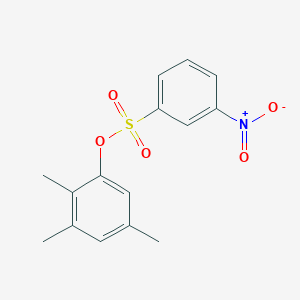

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate is a derivative of trimethylbenzene, which is a molecule that has been extensively studied due to its interesting chemical properties and potential applications. The papers provided discuss various derivatives of trimethylbenzene and their respective chemical structures and properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including neutralization and condensation reactions. For instance, a compound synthesized from 2-methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde was reported, which could be analogous to the synthesis of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate . Additionally, the nitration of 2-chloro-1,3,5-trimethylbenzene has been studied, showing the formation of various nitro-substituted products, which could provide insights into the nitration process relevant to the synthesis of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate .

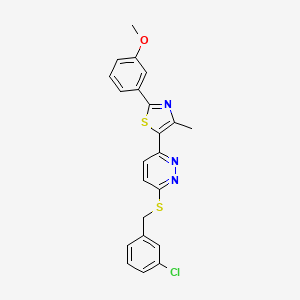

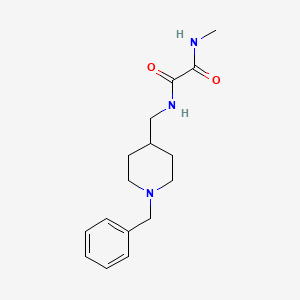

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction. For example, the crystal structure of a compound with a mesityl ring and a nitro-substituted ring shows a twist-nitro-proximal conformation, which could be similar to the conformation of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate . The asymmetry in the dihedral angles of the mesityl and nitro-substituted rings is a point of interest for understanding the molecular structure of such compounds .

Chemical Reactions Analysis

The nitration of trimethylbenzene derivatives can lead to various isomers and products, as seen in the nitration of 2-chloro-1,3,5-trimethylbenzene . The reactions of the nitro-substituted products with different reagents result in a range of derivatives, which highlights the reactivity of the nitro group in these compounds. This information is valuable for predicting the chemical behavior of 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylbenzene derivatives can be inferred from their crystal structures and intermolecular interactions. For instance, the presence of offset π···π stacking and intermolecular hydrogen bonding in one of the studied compounds suggests that 2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate may also exhibit similar interactions, affecting its physical properties and solubility . The van der Waals interactions and weak C–H···O and C–H···π interactions in another compound provide insights into the solid-state packing and stability of these molecules .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including nitrobenzenesulfonate derivatives, have been highlighted for their potential in synthetic chemistry. These groups can be selectively removed using light, offering precise control in the synthesis of complex molecules (Amit, Zehavi, & Patchornik, 1974).

Ring Halogenation Catalysis

Nitrobenzenesulfonate derivatives have been used in ring halogenation reactions of polyalkylbenzenes, showcasing their utility in the synthesis of halogenated aromatic compounds (Bovonsombat & Mcnelis, 1993).

Oxidative Catalysis

The selective oxidation of nitrobenzene to nitrophenol, facilitated by polyoxometalate catalysts, underscores the potential of nitrobenzenesulfonate derivatives in oxidative catalysis and regioselective chemical transformations (Khenkin, Weiner, & Neumann, 2005).

Molecular Structure Analysis

The synthesis, characterization, and computational study of sulfonamide molecules derived from nitroaniline and methylbenzenesulfonyl chloride demonstrate the significance of nitrobenzenesulfonate derivatives in studying molecular interactions and structural properties (Murthy et al., 2018).

properties

IUPAC Name |

(2,3,5-trimethylphenyl) 3-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-10-7-11(2)12(3)15(8-10)21-22(19,20)14-6-4-5-13(9-14)16(17)18/h4-9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXMZMPRABUIGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,5-Trimethylphenyl 3-nitrobenzenesulfonate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)

![3-amino-N-(2-hydroxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2552273.png)

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

![4-benzyl-7-hydroxy-N-(3-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2552281.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![(Z)-N-Benzyl-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2552284.png)

![(1R,5R,6S)-3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2552289.png)

![7-phenyl-2-(prop-2-en-1-yl)-2H,3H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione](/img/structure/B2552293.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)